molecular formula C13H22N4O B5204735 5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE

5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5204735
M. Wt: 250.34 g/mol
InChI Key: YAHBQFQHOVVECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of CBMicro_036901 are currently under investigation. As a novel compound, its specific interactions with cellular components are the subject of ongoing research. It’s crucial to identify these targets to understand the compound’s therapeutic potential and possible side effects .

Mode of Action

The mode of action of CBMicro_036901 involves its interaction with its targets. This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes . The specifics of these interactions, such as whether CBMicro_036901 inhibits or activates its targets, are still being studied .

Biochemical Pathways

CBMicro_036901 likely affects multiple biochemical pathways, given the complex nature of cellular processes. The exact pathways and their downstream effects depend on the compound’s targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of CBMicro_036901 are crucial for understanding its bioavailability and potential as a therapeutic agent. These properties determine how the compound is absorbed into the body, distributed to its targets, metabolized, and eventually excreted . Detailed studies are required to fully characterize these properties.

Result of Action

The molecular and cellular effects of CBMicro_036901’s action depend on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways

Action Environment

The action, efficacy, and stability of CBMicro_036901 can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . Understanding these influences is important for optimizing the use of CBMicro_036901.

Chemical Reactions Analysis

5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form more complex structures.

Comparison with Similar Compounds

5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-4-13(2,3)8-5-6-10-9(7-8)11(17-16-10)12(18)15-14/h8H,4-7,14H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBQFQHOVVECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320933
Record name 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305337-88-6
Record name 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.